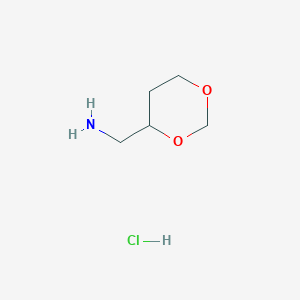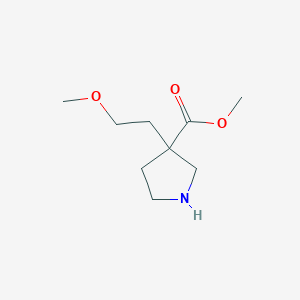
1,3-Dioxan-4-ylmethanamine hydrochloride
Übersicht
Beschreibung
1,3-Dioxan-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is commonly used in research.
Molecular Structure Analysis
The molecular formula of 1,3-Dioxan-4-ylmethanamine hydrochloride is C5H12ClNO2 . The InChI code is 1S/C5H11NO2.ClH/c6-3-5-1-2-7-4-8-5;/h5H,1-4,6H2;1H .Physical And Chemical Properties Analysis
1,3-Dioxan-4-ylmethanamine hydrochloride has a molecular weight of 153.61 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Remediation
1,4-Dioxane is known for its stability and solubility in water, leading to widespread environmental contamination, particularly in groundwater and drinking water supplies. The challenges in remediating 1,4-dioxane-contaminated sites stem from its resistance to conventional treatment methods such as adsorption and membrane filtration. Research highlights the need for innovative approaches to effectively remove 1,4-dioxane from the environment, emphasizing the compound's persistence and the limitations of current technologies (Godri Pollitt et al., 2019).
Toxicological Research
Analytical Methodologies
Advancements in analytical techniques for detecting and quantifying trace levels of 1,4-dioxane in environmental samples have been crucial. These methodologies are essential for monitoring environmental exposure and assessing the effectiveness of remediation efforts. The development of sensitive and specific analytical methods supports ongoing research into the environmental presence and health risks associated with 1,4-dioxane and structurally related compounds (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
1,3-dioxan-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-1-2-7-4-8-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRSTWFCTWTQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxan-4-ylmethanamine hydrochloride | |
CAS RN |
1394042-55-7 | |
| Record name | 1,3-Dioxane-4-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)


![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)


![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

